5-(5-Amino-2-nitrophenoxy)-2-nitroaniline
Description
Contextualization within Nitroaniline and Diphenyl Ether Chemistry
Diphenyl ethers are a class of organic compounds that feature two phenyl rings linked by an ether bond. This structural motif is found in a variety of natural products and synthetic compounds with important biological activities and industrial applications. google.com The synthesis of diphenyl ethers is often achieved through reactions like the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). wikipedia.orgsynarchive.com The reactivity of the diphenyl ether core is influenced by the substituents on the phenyl rings. Electron-withdrawing groups, such as the nitro groups in the target molecule, can activate the aryl halide for nucleophilic aromatic substitution. aspirationsinstitute.com
Evolution of Research Trajectories for Related Chemical Architectures
Research into nitroaniline derivatives has a long history, initially driven by their importance as intermediates in the synthesis of dyes and pigments. nih.gov Over time, the focus has expanded to include their use in pharmaceuticals, agrochemicals, and as precursors for high-performance polymers and energetic materials. google.comresearchgate.net The study of how different substitution patterns on the aniline (B41778) ring affect the compound's properties remains an active area of investigation.
Similarly, the field of diphenyl ether chemistry has evolved significantly. Early research centered on the synthesis and basic reactivity of these compounds. wikipedia.org More recent studies have explored their potential in medicinal chemistry, with some derivatives showing promise as antimicrobial, anti-inflammatory, and antiviral agents. google.com There is also growing interest in using substituted diphenyl ethers as building blocks for advanced materials, including polymers with high thermal stability. The development of more efficient and milder synthetic methods, such as improved Ullmann-type couplings, has been a key enabler of this progress. google.combeilstein-journals.org
Fundamental Research Questions Pertaining to 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline
The specific structure of this compound, with its two nitro groups and two amino groups distributed across the diphenyl ether framework, raises several fundamental research questions:
Synthesis and Reactivity: What are the most efficient synthetic routes to this molecule? A likely approach would be a modified Ullmann condensation, but the presence of multiple reactive functional groups could lead to challenges in selectivity and yield. How do the nitro and amino groups influence the reactivity of the diphenyl ether core and each other?
Structural and Electronic Properties: What are the precise three-dimensional conformation and electronic distribution of the molecule? How does the ether linkage affect the electronic communication between the two substituted phenyl rings? Spectroscopic and computational studies would be crucial to answer these questions.
Potential Applications: Could this compound serve as a precursor for novel high-performance polymers, potentially through polymerization of the amino groups? Do the high nitrogen content and presence of nitro groups suggest potential applications in the field of energetic materials? bibliotekanauki.plntrem.comdtic.milntrem.comscielo.br Furthermore, could the molecule or its derivatives exhibit interesting biological activity, given the prevalence of the diphenyl ether scaffold in medicinal chemistry?
Detailed Research Findings
Data Tables
The following table presents predicted physicochemical properties for this compound. These are estimations based on its chemical structure and should be confirmed by experimental data.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₀N₄O₅ |
| Molecular Weight | 290.24 g/mol |
| Appearance | Likely a colored solid (yellow to orange) |
| Solubility | Likely soluble in polar organic solvents |
| Melting Point | Expected to be relatively high due to polarity and potential for hydrogen bonding |
Structure
3D Structure
Properties
CAS No. |
654059-78-6 |
|---|---|
Molecular Formula |
C12H10N4O5 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
3-(3-amino-4-nitrophenoxy)-4-nitroaniline |
InChI |
InChI=1S/C12H10N4O5/c13-7-1-3-11(16(19)20)12(5-7)21-8-2-4-10(15(17)18)9(14)6-8/h1-6H,13-14H2 |
InChI Key |
MRPCPXNKCUAQLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Routes and Mechanistic Elucidation of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
Established Synthetic Pathways and Precursor Chemistry
The construction of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline predominantly relies on well-established reactions in organic chemistry, centering on the formation of the diaryl ether bond and the strategic placement of functional groups on the aromatic rings.
Nucleophilic Aromatic Substitution (SNAr) Strategies
The cornerstone of synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful method involves the displacement of a leaving group on an aromatic ring by a nucleophile. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring; the presence of strong electron-withdrawing groups, such as nitro groups (-NO2), in positions ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack. unimi.itunimi.it
A plausible and commonly employed SNAr strategy for this target molecule involves the condensation of an activated halo-nitroaromatic compound with a nitrophenoxide. Specifically, the reaction would likely proceed between a 2-halo-nitroaniline derivative and 5-amino-2-nitrophenol. A prime candidate for the halo-nitroaromatic precursor is 5-Chloro-2-nitroaniline . chemicalbook.comgoogle.com This compound is synthesized through a multi-step process that can begin with the acylation of 3-chloroaniline, followed by nitration and subsequent hydrolysis. chemicalbook.com
The general SNAr mechanism proceeds via an addition-elimination pathway. The nucleophile, in this case, the phenoxide generated from 5-amino-2-nitrophenol, attacks the carbon atom bearing the leaving group (e.g., chlorine) on the 2-nitroaniline (B44862) derivative. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. unimi.it The negative charge is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the subsequent elimination step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final diaryl ether product. unimi.it
The reaction conditions for such SNAr reactions are critical and often require a base to deprotonate the phenol (B47542), forming the more potent nucleophilic phenoxide. Common bases include potassium carbonate or sodium hydroxide. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being frequently used to facilitate the reaction.
Reductive Cyclization and Amine Transformations
While reductive cyclization is not a direct method for the synthesis of the parent compound this compound, it represents a significant subsequent transformation of this molecule. The presence of ortho-nitro and amino groups on both aromatic rings makes it a prime candidate for reductive cyclization reactions to form complex heterocyclic structures like benzoxazoles or phenazines.
The reduction of the nitro groups to amino groups is a key transformation. acs.org This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide, or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid or sodium dithionite.
Once one or both nitro groups are reduced, intramolecular cyclization can be induced. For instance, the reduction of one of the nitro groups could lead to a diaminonitrodiphenyl ether, which could then be cyclized. An interesting and modern approach to reductive cyclization of ortho-nitroanilines involves electrochemically driven processes, which can proceed through a tandem nitro reduction/amination/condensation sequence under mild, one-pot conditions. rsc.org This highlights a potential pathway for transforming the title compound into more complex derivatives.
Ether Linkage Formation Methodologies
The formation of the diaryl ether linkage is the central bond construction in the synthesis of this compound. The Ullmann condensation is a classical and powerful method for this purpose. researchgate.netresearchgate.netorganic-chemistry.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. researchgate.netorganic-chemistry.org In the context of the target molecule, this would involve the reaction of a halo-nitroaniline with a nitrophenol in the presence of a copper catalyst and a base.
Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper powder. researchgate.net However, modern variations utilize soluble copper catalysts with ligands, which can facilitate the reaction under milder conditions. organic-chemistry.org The mechanism of the Ullmann-type ether synthesis is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst. researchgate.net
A plausible synthetic route based on this methodology would be the reaction of 5-amino-2-nitrophenol with 2-chloro-5-nitroaniline (B146338) in the presence of a copper catalyst (e.g., CuI or Cu2O), a base (e.g., K2CO3 or Cs2CO3), and a suitable high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP).
| Precursor 1 | Precursor 2 | Reaction Type | Key Reagents/Catalysts |
| 5-Amino-2-nitrophenol | 2-Chloro-5-nitroaniline | SNAr / Ullmann Condensation | Base (e.g., K2CO3), Copper catalyst (e.g., CuI) |
| 5-Amino-2-nitrophenol | 2-Fluoro-5-nitroaniline | SNAr | Base (e.g., K2CO3) |
Novel and Optimized Synthetic Methodologies
To address the often harsh conditions of traditional methods, research has focused on developing more efficient and environmentally benign synthetic strategies.
Catalytic and Eco-Friendly Approaches to Compound Synthesis
Modern synthetic chemistry emphasizes the development of catalytic and environmentally friendly ("green") methods. taylorfrancis.com For the synthesis of diaryl ethers like this compound, several innovative approaches have emerged.
Microwave-assisted synthesis has proven to be a valuable tool for accelerating organic reactions. clockss.orgorganic-chemistry.orgmdpi.comudayton.edu Microwave irradiation can significantly reduce reaction times and improve yields in SNAr reactions by efficiently heating the polar solvents and reactants. clockss.org The synthesis of nitroaniline and aminopyridine derivatives has been successfully achieved using microwave-assisted methods, suggesting its applicability to the synthesis of the target compound. clockss.org
Phase-transfer catalysis (PTC) offers another green alternative by facilitating the reaction between reactants in immiscible phases, often allowing the use of less hazardous solvents and milder conditions. researchgate.netcrdeepjournal.orgjetir.orgphasetransfer.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can transport the phenoxide anion from an aqueous or solid phase into the organic phase containing the aryl halide, thereby promoting the SNAr reaction. This technique can enhance reaction rates and yields while simplifying workup procedures. jetir.org
Solvent-free reaction conditions, where the reaction is carried out in the absence of a traditional solvent, represent a significant step towards greener chemistry. The use of solid-supported reagents, such as KF on alumina, can facilitate SNAr reactions at ambient or with brief microwave heating, offering advantages in terms of cost, reaction time, and ease of product isolation. researchgate.net
Reaction Mechanism Investigations during Compound Formation
The formation of this compound is governed by the principles of nucleophilic aromatic substitution. The reaction mechanism is generally accepted to proceed through a two-step addition-elimination process.
The key intermediate in this mechanism is the Meisenheimer complex . This is a resonance-stabilized, negatively charged intermediate formed upon the initial attack of the nucleophile (the phenoxide of 5-amino-2-nitrophenol) on the electron-deficient aromatic ring of the halo-nitroaniline. The stability of the Meisenheimer complex is a critical factor in the reaction's feasibility. The strong electron-withdrawing nitro groups at the ortho and para positions to the site of nucleophilic attack play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance.
Computational and experimental studies on related SNAr reactions have provided deep insights into the factors influencing the reaction rate and mechanism. The nature of the leaving group is important, with fluoride (B91410) being a better leaving group than chloride in many SNAr reactions due to its higher electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. The solvent also plays a significant role, with polar aprotic solvents being effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus maintaining its reactivity.
Mechanistic Studies of Amine and Nitro Group Reactivity
The formation of the diaryl ether linkage in this compound is a prime example of a nucleophilic aromatic substitution reaction. The mechanism and reactivity of the involved functional groups are governed by well-established electronic principles. Typically, the synthesis would involve the reaction of a suitably substituted dinitro-halobenzene, like 2,4-dinitrochlorobenzene, with an aminophenol.
The reactivity of the nitro groups (NO₂) is paramount. Positioned ortho and para to a leaving group (such as a halide), these groups strongly activate the aromatic ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com They function as powerful electron-withdrawing substituents, which delocalize the negative charge of the intermediate formed during the reaction, thereby stabilizing it. wikipedia.orglibretexts.org This stabilization lowers the activation energy of the reaction, making the substitution feasible. The nitro group at the 2-position and a second nitro group on the same ring work in concert to enhance the electrophilicity of the carbon atom bonded to the leaving group. wikipedia.org
Conversely, the amine group (NH₂) of the nucleophilic partner (e.g., 3-aminophenol (B1664112) or 5-amino-2-nitrophenol) acts as the attacking species. However, the nucleophilicity of an aniline (B41778) derivative can be diminished by the presence of electron-withdrawing groups on its own ring. mdpi.com In some synthetic strategies, it is necessary to protect the amine functionality, for example through acylation, to prevent unwanted side reactions like oxidation during nitration steps. youtube.com The interplay between the activated electrophilic ring and the nucleophilic amine dictates the reaction's progression and efficiency.
| Functional Group | Role in Reaction | Factors Influencing Reactivity |
| Nitro Group (NO₂) on Electrophile | Ring Activator / Electrophile Enhancer | Position (ortho/para to leaving group) is critical for resonance stabilization. wikipedia.orglibretexts.org |
| Amine Group (NH₂) on Nucleophile | Nucleophile | Electron-donating groups on its ring enhance nucleophilicity; electron-withdrawing groups decrease it. mdpi.com |
| Hydroxyl Group (-OH) on Nucleophile | Nucleophile (as phenoxide) | Basicity of the reaction medium is crucial for deprotonation to the more potent phenoxide nucleophile. |
Role of Intermediates in Reaction Progression
The progression of the nucleophilic aromatic substitution reaction to form the diaryl ether bond proceeds through a distinct, well-characterized intermediate. This transient species is known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com This complex is formed in the initial, often rate-determining, step where the nucleophile (such as a phenoxide ion) attacks the electron-poor carbon atom of the aromatic ring that bears the leaving group. masterorganicchemistry.comresearchgate.net
This addition results in a resonance-stabilized, negatively charged cyclohexadienyl anion, where the ipso-carbon is temporarily bonded to both the incoming nucleophile and the leaving group. wikipedia.org The stability of the Meisenheimer complex is the key to the entire SNAr mechanism. The electron-withdrawing nitro groups at the ortho and para positions play a crucial role by delocalizing the negative charge of the ring through resonance, which significantly stabilizes the intermediate. wikipedia.orglibretexts.org While these intermediates are often too transient to be isolated when a good leaving group is present, their existence is supported by extensive mechanistic studies and, in some cases, direct observation or isolation when poor leaving groups are involved. masterorganicchemistry.comnih.gov The subsequent step is the rapid expulsion of the leaving group (e.g., a chloride ion), which restores the aromaticity of the ring and yields the final substitution product. libretexts.org
| Intermediate | Description | Role in Reaction Progression |
| Meisenheimer Complex | A resonance-stabilized anionic intermediate formed by the addition of a nucleophile to an electron-poor aromatic ring. wikipedia.org | It acts as the key transition state or intermediate, stabilizing the negative charge generated from the nucleophilic attack via delocalization into the nitro groups. wikipedia.orgresearchgate.net |
| Aryl Cation | A highly unfavorable potential intermediate in aromatic substitutions. | The SNAr mechanism avoids the formation of this unstable species, proceeding instead through the stabilized Meisenheimer anion. The SN1 pathway involving an aryl cation is generally not feasible for this type of reaction. wikipedia.org |
Advanced Structural Characterization and Spectroscopic Investigations of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
High-Resolution Spectroscopic Analysis Techniques.chemicalbook.comresearchgate.netmdpi.comnist.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation.chemicalbook.comchemicalbook.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of ¹H and ¹³C NMR spectra allows for the mapping of the carbon-hydrogen framework.
For 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline, the ¹H NMR spectrum is expected to show a complex series of signals in the aromatic region, arising from the protons on the two substituted benzene (B151609) rings. The chemical shifts of these aromatic protons are influenced by the electronic effects of the amino and nitro substituents. Protons on the ring bearing the 5-amino-2-nitrophenoxy group and the ring with the 2-nitroaniline (B44862) moiety will exhibit distinct coupling patterns (doublets, doublets of doublets) based on their positions relative to the substituents and the ether linkage. The amino group protons would likely appear as a broad singlet.
The ¹³C NMR spectrum will complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons attached to the electron-withdrawing nitro groups and the oxygen of the ether linkage shifted downfield, while those attached to the electron-donating amino groups are shifted upfield. By comparison with data from structurally similar compounds, such as 2-nitroaniline and 2-amino-5-nitrophenol (B90527), a detailed assignment of the carbon resonances can be achieved. chemicalbook.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Based on Analogous Compounds
| Nucleus | Predicted Chemical Shift (ppm) | Rationale based on Analogous Compounds |
| ¹H (Aromatic) | 6.5 - 8.2 | The aromatic protons of nitroanilines and nitrophenols typically resonate in this range. For example, in 2-nitroaniline, aromatic protons appear between 6.6 and 8.1 ppm. chemicalbook.com |
| ¹H (Amino) | ~5.0 - 6.0 (broad) | Amino protons in substituted anilines often appear as a broad signal in this region. |
| ¹³C (Aromatic) | 110 - 160 | Carbons in substituted benzene rings show a wide range of chemical shifts. Carbons bonded to nitro groups will be downfield, while those bonded to amino groups will be upfield. In 2-amino-5-nitrophenol, aromatic carbons are observed in this range. nih.gov |
| ¹³C (C-O) | ~150 - 160 | The carbons of the ether linkage are expected to be significantly deshielded. |
| ¹³C (C-NO₂) | ~140 - 150 | Carbons directly attached to nitro groups are typically found in this downfield region. |
| ¹³C (C-NH₂) | ~130 - 145 | Carbons bonded to amino groups are generally more shielded than those bonded to nitro groups. |
Note: The predicted values are estimates based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification.researchgate.netnist.govresearchgate.net
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amino groups should appear in the region of 3300-3500 cm⁻¹. The presence of two amino groups may lead to multiple or broadened peaks in this area. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups are strong indicators and are expected in the ranges of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-O-C stretching of the diaryl ether linkage will likely produce a strong absorption band around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1400-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the nitro groups and the vibrations of the aromatic rings are expected to give strong Raman signals. Computational studies on similar molecules like 4,5-dimethyl-2-nitroaniline (B181755) have been used to assign vibrational modes, a similar approach could be applied for a detailed analysis of the title compound. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference/Analogy |
| Amino (N-H) | Stretching | 3300 - 3500 | Typical range for primary amines. researchgate.net |
| Aromatic (C-H) | Stretching | 3000 - 3100 | Characteristic of aromatic C-H bonds. |
| Nitro (N-O) | Asymmetric Stretching | 1500 - 1560 | Strong absorption expected for nitro compounds. researchgate.net |
| Nitro (N-O) | Symmetric Stretching | 1335 - 1385 | Strong absorption expected for nitro compounds. researchgate.net |
| Diaryl Ether (C-O-C) | Asymmetric Stretching | 1200 - 1250 | Characteristic for diaryl ethers. |
| Aromatic (C=C) | Stretching | 1400 - 1600 | Multiple bands expected in this region. |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis.massbank.eumassbank.eu
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
For this compound (C₁₂H₁₀N₄O₅), the calculated molecular weight is approximately 290.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 290. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to fragments corresponding to the nitrophenoxy and nitroaniline moieties. The loss of nitro groups (NO₂) and other small neutral molecules like CO and HCN are also plausible fragmentation pathways. Analysis of the mass spectra of related compounds such as 2-nitroaniline and 2-chloro-5-nitroaniline (B146338) can provide insights into the expected fragmentation pathways. massbank.eumassbank.eu
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Notes |
| 290 | [M]⁺ | Molecular ion |
| 244 | [M - NO₂]⁺ | Loss of a nitro group |
| 198 | [M - 2NO₂]⁺ | Loss of two nitro groups |
| 152 | [H₂N(O₂N)C₆H₃O]⁺ | Fragment corresponding to the aminonitrophenoxy moiety |
| 138 | [H₂N(O₂N)C₆H₄]⁺ | Fragment corresponding to the nitroaniline moiety |
Solid-State Structural Elucidation via X-ray Crystallography.researchgate.net
While spectroscopic techniques provide invaluable data on molecular structure, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state.
Polymorphism and Co-crystallization Studies.researchgate.net
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of great interest in materials science and pharmaceuticals. Nitro-substituted aromatic compounds are known to exhibit polymorphism. researchgate.net It is plausible that this compound could also crystallize in different polymorphic forms depending on the crystallization conditions such as solvent, temperature, and rate of cooling. Each polymorph would have a unique crystal structure and, consequently, different physical properties.
Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties. Co-crystallization of this compound with other molecules capable of forming strong intermolecular interactions could lead to the formation of new crystalline phases with altered properties.
Despite a comprehensive search for scientific literature, no specific research findings or data regarding the advanced electron microscopy, morphology, or aggregation studies of the chemical compound this compound could be located.
The performed searches for "this compound electron microscopy," "morphology and aggregation studies of this compound," "structural characterization of this compound," and broader queries on related compound classes did not yield any publications containing the specific information required to generate the requested article section.
Therefore, the section on "3.3. Advanced Electron Microscopy for Morphology and Aggregation Studies" cannot be provided at this time due to the absence of available scientific data on this particular compound.
Theoretical and Computational Studies of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline. These methods provide insights into the molecule's geometry, electronic distribution, and the nature of its chemical bonds.
The electronic properties, such as the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps. For this molecule, the MEP would likely show negative potential (red regions) around the electronegative oxygen atoms of the nitro groups and the ether linkage, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the amino groups, highlighting their nucleophilic character.
Furthermore, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. For this compound, the HOMO is likely to be localized on the electron-donating amino-substituted phenyl ring, while the LUMO would be concentrated on the electron-withdrawing nitro-substituted phenyl ring. This separation of frontier orbitals is characteristic of "push-pull" systems and is crucial for understanding potential charge-transfer interactions.
A hypothetical table of DFT-calculated properties for this compound is presented below, based on typical values for similar aromatic nitro compounds.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.3 eV |
| HOMO-LUMO Gap | 4.2 eV |
| Dipole Moment | 5.8 D |
| Total Energy | -1250 Hartree |
Note: These are hypothetical values for illustrative purposes.
While DFT is a workhorse for many applications, other quantum chemical methods can also provide valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer higher accuracy for certain properties, albeit at a greater computational cost. These methods could be used to refine the electronic energies and to study excited states with greater precision.
Semi-empirical methods, such as AM1 and PM3, are computationally less expensive and can be used for preliminary screening of reactivity or for studying very large systems. For this compound, these methods could be employed to quickly estimate heats of formation and to explore the potential energy surface for various reactions.
Reactivity descriptors, derived from these quantum chemical calculations, can be used to predict the most likely sites for electrophilic and nucleophilic attack. For instance, Fukui functions and local softness indices would likely confirm that the carbon atoms ortho and para to the amino groups are the most susceptible to electrophilic attack, while the nitro-bearing rings would be more prone to nucleophilic substitution.
Molecular Dynamics Simulations for Conformational and Dynamic Analysis
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations are essential for understanding its conformational flexibility and dynamic behavior over time. For a molecule with a flexible ether linkage like this compound, MD simulations can explore the accessible conformational space and identify the most stable rotamers.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and solving Newton's equations of motion for all atoms over a period of nanoseconds or even microseconds. The trajectory generated from the simulation would reveal how the dihedral angles around the ether bond and the C-N bonds of the amino groups change over time. This information is crucial for understanding how the molecule's shape adapts to its environment and how this might influence its interactions with other molecules.
Analysis of the MD trajectory can also provide information about the formation and breaking of intramolecular hydrogen bonds, for instance, between the amino groups and the ortho-nitro groups. The stability of these hydrogen bonds can significantly impact the molecule's conformation and electronic properties.
The following table illustrates the kind of data that could be extracted from an MD simulation of this compound.
| Parameter | Predicted Observation |
| C-O-C Dihedral Angle Distribution | Multiple stable conformations with distinct dihedral angles |
| Intramolecular H-bond Lifetime (NH...O) | Short-lived, indicating dynamic formation and breaking |
| Solvent Accessible Surface Area (SASA) | Fluctuations indicating conformational changes |
| Radius of Gyration | Provides insight into the compactness of the molecule |
Note: These are hypothetical observations for illustrative purposes.
Prediction of Spectroscopic Signatures and Reaction Energetics
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the experimental characterization of a molecule. For this compound, Time-Dependent DFT (TD-DFT) calculations could be used to predict its UV-Vis absorption spectrum. The calculations would likely reveal intense absorption bands in the UV and visible regions, corresponding to π-π* and intramolecular charge-transfer (ICT) transitions from the amino-substituted ring to the nitro-substituted ring.
Vibrational spectroscopy is another area where computational predictions are invaluable. DFT calculations can compute the harmonic vibrational frequencies, which correspond to the peaks in the Infrared (IR) and Raman spectra. The predicted vibrational modes can be assigned to specific functional groups, such as the N-H stretching of the amino groups, the symmetric and asymmetric stretching of the nitro groups, and the C-O-C stretching of the ether linkage. This information is critical for interpreting experimental spectra and confirming the molecule's structure.
Furthermore, computational chemistry can be used to study the energetics of potential reactions involving this compound. For example, the energy barriers for rotation around the ether linkage or the activation energies for electrophilic substitution reactions could be calculated. This would provide a deeper understanding of the molecule's reactivity and stability.
Computational Design and Property Prediction of Functional Derivatives
One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. Starting with the core structure of this compound, various functional groups could be computationally introduced, and their effects on the molecule's electronic and optical properties could be predicted.
For instance, by systematically varying the substituents on the phenyl rings, it would be possible to tune the HOMO-LUMO gap to achieve specific absorption or emission wavelengths, which is relevant for the design of new dyes or optical materials. Similarly, modifications could be made to enhance the molecule's thermal stability or to improve its solubility in specific solvents. This computational pre-screening can significantly accelerate the discovery of new functional materials by prioritizing the most promising candidates for experimental synthesis and testing.
A hypothetical design study might involve replacing the amino groups with stronger electron-donating groups (e.g., -N(CH3)2) or the nitro groups with other electron-withdrawing groups (e.g., -CN, -CF3) and then recalculating the key electronic and structural properties to assess the impact of these modifications.
Applications of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline in Advanced Materials Science
Integration into Polymer Architectures and Monomer Development
The molecular architecture of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline, featuring two distinct amine functional groups, positions it as a viable diamine monomer for the synthesis of advanced polymers. Aromatic diamines are fundamental building blocks for high-performance polymers such as polyimides and polyamides, which are prized for their thermal stability, chemical resistance, and mechanical strength. mdpi.comzeusinc.com
The synthesis of functional polymers from a diamine like this compound would typically involve a polycondensation reaction with a suitable comonomer, such as a dianhydride or a diacyl chloride. For instance, reaction with an aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA) would proceed via a two-step process to form a polyimide. mdpi.com
Step 1: Poly(amic acid) Formation: The diamine and dianhydride would react at room temperature in a polar aprotic solvent (e.g., N,N-dimethylacetamide) to form a soluble poly(amic acid) precursor.
Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which forms the stable imide rings.
The presence of the nitro groups and the flexible ether linkage in the monomer's backbone would be expected to impart specific properties to the resulting polymer. The ether bridge could enhance solubility and processability, while the polar nitro groups could increase the polymer's dielectric constant and modify its optical properties. core.ac.uk
Primarily, this compound would serve as a monomer to build linear polymer chains. If used with a multifunctional comonomer (e.g., a tri- or tetra-functional anhydride), it could contribute to the formation of a cross-linked polymer network. However, its structure does not inherently lend itself to being a cross-linking agent on its own without further modification. Its role is analogous to other aromatic diamines like 4,4'-oxydianiline (B41483) (ODA), which are used to create linear, high-performance polyimides. mdpi.comzeusinc.com
The table below outlines the theoretical synthesis of a polyimide using the subject compound.
| Reaction Stage | Reactants | Product | Expected Properties of Product |
| Polycondensation | This compound + Aromatic Dianhydride | Poly(amic acid) | Soluble precursor |
| Imidization | Poly(amic acid) | Polyimide | High thermal stability, specific optical and dielectric properties due to nitro groups. |
Optoelectronic and Photonic Materials Research
Aromatic compounds containing both electron-donating (amino) and strong electron-withdrawing (nitro) groups are classic designs for nonlinear optical (NLO) materials. nih.govdoaj.org These "push-pull" systems can exhibit large molecular hyperpolarizabilities, leading to significant second- or third-order NLO effects.
Materials with NLO properties are crucial for technologies like optical switching and frequency conversion (e.g., frequency doubling of laser light). researchgate.netscite.ai The subject compound has two such push-pull systems across the aromatic rings. The charge transfer from the amino groups to the nitro groups, facilitated by the conjugated π-electron system, is the source of potential NLO activity. chemrxiv.org For a bulk material to exhibit second-order NLO effects, it must crystallize in a non-centrosymmetric space group. doaj.org Research on related nitroaniline derivatives often focuses on controlling the crystal structure to achieve this. chemrxiv.org
The presence of nitro groups, which are strong electron acceptors, suggests that polymers derived from this monomer could possess electron-transporting (n-type) semiconductor properties. The ability to transport charge is fundamental for applications in organic electronics, such as in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). The delocalized π-electrons across the diphenyl ether structure would facilitate charge mobility.
The table below summarizes the anticipated optoelectronic characteristics.
| Property | Structural Origin | Potential Application |
| Nonlinear Optical (NLO) Response | Amino (donor) and nitro (acceptor) groups on the aromatic system. | Optical switches, frequency converters. |
| Charge Transport | Electron-withdrawing nitro groups and conjugated π-system. | n-type semiconductor in organic electronic devices. |
Development of Advanced Sensor Technologies
The functional groups within this compound offer potential for sensor development. The amino groups can act as binding sites for specific analytes, while the nitro groups can participate in electrochemical reduction, making the compound electrochemically active.
Polymers incorporating this monomer could be used as the active layer in chemiresistive sensors. Upon exposure to an analyte (e.g., a volatile organic compound), the analyte's interaction with the polymer film would alter its electrical properties (like conductivity), which can be measured. Furthermore, the NLO properties of materials containing this unit could be modulated by the presence of certain analytes, leading to the development of optical sensors. For instance, the binding of an ion to the ether linkage or amino groups could change the electronic structure, causing a detectable shift in the material's optical absorption or NLO response. chemrxiv.org
Table of Mentioned Compounds
Chemo-sensor Design and Sensing Mechanisms
There is no available research on the use of this compound in the design of chemosensors. The potential of its amino and nitro functional groups to interact with analytes, and the mechanisms by which such interactions would be transduced into a measurable signal, remain uninvestigated.
Liquid Crystalline Behavior and Related Applications
No studies have been published detailing the liquid crystalline properties of this compound. Therefore, information regarding its potential mesophases, transition temperatures, and any related applications is not available.
Supramolecular Chemistry and Self Assembly of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
Noncovalent Interactions in Self-Assembled Structures
The molecular architecture of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline, featuring two nitro groups and two amino groups on a flexible phenoxy-aniline framework, suggests that a variety of noncovalent interactions would govern its self-assembly into ordered structures. These interactions are crucial in determining the packing of molecules in the solid state and the formation of larger aggregates.
Hydrogen Bonding Networks and π-π Stacking Interactions
The presence of both hydrogen bond donors (the amino groups, -NH2) and acceptors (the nitro groups, -NO2, and the ether oxygen) indicates a high potential for the formation of extensive hydrogen bonding networks. In analogous nitroaniline compounds, hydrogen bonds of the N-H···O type are a dominant feature in their crystal structures, often leading to the formation of chains, sheets, or more complex three-dimensional architectures.
Van der Waals and Electrostatic Contributions
The significant dipole moments arising from the nitro and amino groups would lead to strong electrostatic interactions. These would include dipole-dipole interactions and other electrostatic contributions that would play a role in the orientation of molecules within the crystal lattice to maximize attractive interactions and minimize repulsion.
Formation of Cocrystals, Solvates, and Inclusion Complexes
The functional groups on this compound make it a prime candidate for the formation of multicomponent solid forms.
Cocrystals: The amino and nitro groups are capable of forming strong hydrogen bonds with other molecules (coformers) that have complementary functional groups, such as carboxylic acids or amides. This could be exploited to form cocrystals with tailored physical properties.
Solvates: During crystallization, solvent molecules can be incorporated into the crystal lattice, forming solvates. The nature of the solvent would influence the resulting supramolecular arrangement.
Inclusion Complexes: The flexible nature of the diaryl ether linkage might allow the molecule to adopt conformations that create cavities, potentially enabling it to act as a host for small guest molecules, thus forming inclusion complexes.
Directed Self-Assembly for Nanostructure Fabrication
The principles of directed self-assembly could potentially be applied to this compound to fabricate nanostructures. By carefully controlling experimental conditions such as solvent, temperature, and concentration, it might be possible to guide the self-assembly process to form specific morphologies like nanowires, nanoribbons, or vesicles. The directional nature of the hydrogen bonds and the stacking of the aromatic rings would be the driving forces for such one-dimensional or two-dimensional growth.
Host-Guest Chemistry and Molecular Recognition Phenomena
The presence of multiple hydrogen bonding sites and aromatic surfaces suggests that this compound could participate in molecular recognition events. It could potentially act as a host for guest molecules that are complementary in size, shape, and chemical functionality. For instance, the region between the two aromatic rings might form a binding pocket. The nitro groups could also interact favorably with electron-rich species. This capability is foundational to applications in chemical sensing and separation.
Analytical Methodologies for Detection, Quantification, and Purity Assessment of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation and quantification of complex organic molecules. For a compound like 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline, which possesses multiple functional groups and a potential for isomeric impurities, chromatographic techniques offer the necessary resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of nitroaromatic compounds. thermofisher.comchromatographyonline.com Its application to non-volatile and thermolabile compounds makes it a superior alternative to gas chromatography for molecules like nitroanilines. thermofisher.comchromatographyonline.com
Method development for this compound would logically start with reversed-phase (RP) HPLC, which separates compounds based on hydrophobicity. A typical method involves a C18 column, which is effective for separating a wide range of nitroaniline and dinitroaniline isomers. nih.gov Other stationary phases, such as Phenyl Hydride or polar-embedded phases like RP-Amide, can offer alternative selectivity, which is particularly useful for resolving complex mixtures of structurally similar compounds. mtc-usa.comhalocolumns.com
The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like formic or phosphoric acid to ensure good peak shape and reproducibility. nih.govsielc.com Isocratic elution can be used for simpler separations, while gradient elution is necessary for resolving mixtures with a wide range of polarities. nih.govmtc-usa.com Detection is most commonly achieved using a UV-Vis or Diode Array Detector (DAD), with monitoring at wavelengths around 225 nm or 254 nm, where nitroaromatic compounds exhibit strong absorbance. nih.govmtc-usa.comnih.gov For trace analysis in complex matrices like environmental water, online Solid-Phase Extraction (SPE) can be coupled with HPLC to pre-concentrate the analytes, significantly improving detection limits. thermofisher.comchromatographyonline.com
Table 1: Exemplar HPLC Conditions for Structurally Similar Nitroaromatic Compounds
| Analytes | Column | Mobile Phase | Flow Rate | Detection | Source |
|---|---|---|---|---|---|
| Nitroaniline & Dinitroaniline Isomers | Agilent TC-C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water (30/70, v/v) | 1.0 mL/min | UV at 225 nm | nih.gov |
| Nitroaromatic Explosives | Cogent Phenyl Hydride (4µm, 4.6 x 150mm) | Gradient: Acetonitrile / Water with 0.1% Formic Acid | 1.0 mL/min | UV at 254 nm | mtc-usa.com |
| Nitroaromatic Components | Reverse Phase Amide (5 µm) | Methanol/Water (43:57, v/v) | 1.3 mL/min | UV at 254 nm | nih.gov |
| Primary Aromatic Amines (incl. 2-methyl-5-nitroaniline) | Agilent ZORBAX RRHD Eclipse Plus C18 (1.8 µm, 2.1 x 150 mm) | Gradient: Methanol / Water | 0.4 mL/min | DAD | mercativa.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing purity and identifying volatile and semi-volatile impurities. While nitroanilines can be challenging to analyze by GC due to their polarity and potential for thermal degradation, appropriate methods can yield excellent results. chromforum.org The key to successful analysis is ensuring the entire system, from the injection liner to the detector, is highly inert to prevent analyte degradation and peak tailing. chromforum.org The use of a deactivated, inert injection port liner is often critical. chromforum.org
For separating nitroaniline isomers and related impurities, a moderately polar capillary column, such as a DB-5 or a wax-type column (e.g., DM-WAX), is often employed. chromforum.orgnih.gov A programmed temperature gradient is used to elute compounds over a wide range of boiling points. nih.govnih.gov
The mass spectrometer detector provides definitive identification of impurities by comparing their mass spectra with reference spectra from libraries or standards. epa.gov This is crucial for confirming the identity of any detected peaks beyond a simple retention time match. For quantitative analysis of trace-level genotoxic impurities like nitrosamines, which could potentially be found in related chemical processes, GC coupled with tandem mass spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. nih.gov In some cases, derivatization of the polar amine group may be employed to improve the chromatographic behavior of the analyte. chromforum.org
Table 2: General GC-MS Parameters for Related Compound Analysis
| Parameter | Typical Setting | Source |
|---|---|---|
| Column | DB-5 (30m x 0.25mm x 0.25µm) or DM-WAX (30m x 0.25mm, 0.5µm) | chromforum.orgnih.gov |
| Injection | Pulsed Splitless with inert liner | chromforum.org |
| Carrier Gas | Helium, constant flow (~1 mL/min) | nih.gov |
| Oven Program | Initial hold (e.g., 70-100°C), ramp (e.g., 10-20°C/min) to final temp (e.g., 240-280°C) | nih.govnih.gov |
| Detector | Mass Spectrometer (Electron Ionization or Chemical Ionization) | epa.gov |
Spectrophotometric and Fluorimetric Assays
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid method for the quantification of nitroaromatic compounds. researchgate.net These compounds exhibit strong absorbance in the UV-Vis region due to π-π* and n-π* electronic transitions associated with the nitro and amino functional groups and the aromatic rings. usc.edu For instance, p-nitroaniline shows characteristic absorption maxima around 360-380 nm. usc.eduresearchgate.net The exact position and intensity of the absorption bands are dependent on the solvent and pH. researchgate.netnih.gov
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is highly effective for determining the concentration of a purified sample of this compound in solution.
When dealing with mixtures of isomers, which have severely overlapping spectra, simple spectrophotometry is insufficient. researchgate.netnih.gov In such cases, chemometric techniques like partial least squares (PLS) or principal component analysis can be applied to the full spectral data to simultaneously determine the concentration of each component in the mixture. nih.govnih.govresearchgate.net
Electrochemical Methods for Trace Detection
Electrochemical methods offer exceptional sensitivity for the detection of nitroaromatic compounds, making them suitable for trace analysis. acs.orgnih.gov The principle of detection is based on the electrochemical reduction of the nitro groups on the surface of an electrode. acs.orgmdpi.com
Techniques like cyclic voltammetry and square-wave voltammetry are commonly used. acs.orgacs.org The development of chemically modified electrodes has significantly enhanced the performance of these sensors. For example, modifying a glassy carbon electrode with mesoporous silica (B1680970) (MCM-41) can enrich nitroaromatic compounds on the electrode surface, leading to detection limits at the nanomolar level. acs.org Disposable screen-printed carbon electrodes offer a convenient, low-cost, and field-deployable option for rapid detection. nih.govacs.org These sensors can be pre-treated (e.g., by anodization) to produce sharper and more reproducible signals. nih.govacs.org By measuring the peak currents from the reduction of the nitro groups, a quantitative determination of the analyte concentration can be achieved, with high sensitivity and a wide linear range. nih.govacs.org
Development of Standard Reference Materials
The development and use of Certified Reference Materials (CRMs) are fundamental to ensuring the quality, accuracy, and metrological traceability of analytical measurements. wikipedia.orgnih.gov A CRM for this compound would be a highly pure and stable material with a certified value for its purity, accompanied by a statement of measurement uncertainty. alpharesources.com
The production of a CRM for an organic compound like this follows rigorous international guidelines, such as ISO 17034. aroscientific.comansi.orgeuropa.eu The key steps in this process include:
Synthesis and Purification: The compound must be synthesized and purified to the highest possible level to serve as a primary standard. nih.gov
Characterization and Value Assignment: The purity of the material is determined using a variety of orthogonal analytical techniques to identify and quantify any impurities. This would involve the methods described above, such as HPLC with different columns/detectors and GC-MS. The certified value is typically assigned based on the results from an interlaboratory comparison involving multiple competent laboratories. nih.gov
Homogeneity Assessment: The bulk material must be proven to be homogeneous, meaning that any subsample taken is representative of the entire batch. This is verified by analyzing multiple units from across the batch. nih.gov
Stability Assessment: The stability of the material must be evaluated under both long-term storage and shipping conditions to establish its shelf-life and ensure the certified value remains valid over time. wikipedia.org
National Metrology Institutes like the National Institute of Standards and Technology (NIST) in the US and the Joint Research Centre (JRC) in Europe are primary producers of such CRMs for a wide range of organic and inorganic compounds. wikipedia.orgnist.gov
Environmental Transformation and Degradation Pathways of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
Abiotic Degradation Mechanisms
Abiotic degradation, occurring without the involvement of living organisms, is a crucial process in determining the environmental persistence of a chemical. For 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline, the primary abiotic degradation mechanisms are expected to be photolysis, hydrolysis, and oxidation.
Photolytic Degradation in Aqueous and Atmospheric Environments
Photolytic degradation, or photodegradation, is the breakdown of compounds by light. Aromatic nitro compounds, such as the nitrophenylamino moieties in the target molecule, are known to absorb light, particularly in the UV spectrum. acs.orgnih.gov This absorption can lead to their decomposition.
In aqueous environments, the presence of a nitrophenylamino moiety suggests that this compound would have a strong light absorption with a maximum wavelength around 400 nm. acs.orgnih.gov This absorption makes it susceptible to light-induced decomposition. Studies on similar compounds have shown that photodecomposition can be significant, with the rate being pH-dependent. For instance, a compound with a nitro group para to the amino moiety showed 100% conversion at a pH of 11 or higher. acs.orgnih.gov The degradation products in such reactions often include the corresponding nitroaniline. acs.orgnih.gov
In the atmosphere, vapor-phase this compound would be degraded by reacting with photochemically-produced hydroxyl radicals. nih.gov The rate of this reaction would depend on the concentration of these radicals and the specific structure of the compound. For a related compound, 5-nitro-o-anisidine, the estimated half-life for this reaction in the air is approximately 3.3 x 10⁻¹¹ cubic centimeters per molecule-second. nih.gov
Hydrolysis and Oxidation Processes
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The ether linkage (-O-) in this compound is a potential site for hydrolysis, which would cleave the molecule into 2-amino-5-nitrophenol (B90527) and a derivative of 2-nitroaniline (B44862). The rate of hydrolysis is often dependent on pH and temperature. While specific data for this compound is unavailable, studies on other aromatic ethers show that this process can occur, although it may be slow under typical environmental conditions.
The amide linkage in related compounds can undergo hydrolysis under acidic or alkaline conditions. google.comyoutube.commagritek.comscribd.com For example, the hydrolysis of p-nitroacetanilide to p-nitroaniline is a well-documented reaction that occurs under acidic conditions with heating. magritek.com Similarly, alkaline hydrolysis can be used to selectively hydrolyze certain isomers of nitroanilides. google.com
Oxidation processes, particularly advanced oxidation processes (AOPs), can effectively degrade aniline (B41778) and nitroaniline compounds. The Fenton reaction, which uses hydrogen peroxide and ferrous ions, has been shown to degrade p-nitroaniline with over 98% efficiency within 30 minutes under optimal conditions. nih.gov This process effectively destroys the conjugated π systems of the aromatic ring. nih.gov Similarly, a heterogeneous Fenton's reaction using a Ni-Fe oxalate (B1200264) complex catalyst can remove 100% of aniline within 35 minutes and achieve approximately 88% deamination in 60 minutes. researchgate.netnih.gov These studies suggest that the aromatic rings of this compound would be susceptible to oxidative degradation by hydroxyl radicals.
Biotransformation and Microbial Degradation Studies
While no specific microbial degradation studies for this compound have been found, the biodegradability of its components, anilines and nitroaromatic compounds, has been investigated.
Bacteria capable of degrading monocyclic aromatic amines have been widely isolated and characterized. nih.gov The degradation of these compounds generally proceeds through the release of ammonia, either before or after the cleavage of the aromatic ring. nih.gov For example, various bacteria can degrade aniline via catechol and its subsequent meta- or ortho-cleavage pathway. nih.gov
The biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. researchgate.net Under anaerobic conditions, the nitro group is typically reduced sequentially to nitroso, hydroxylamine, and finally to an amino group. researchgate.net However, these reductive transformations can be slow, and the resulting aromatic amines can sometimes be carcinogenic. researchgate.net
Some bacteria can utilize nitroanilines as their sole source of carbon, nitrogen, and energy. For instance, Bradyrhizobium sp. JS329 degrades 5-nitroanthranilate (B1242031) by first hydrolytically deaminating it to 5-nitrosalicylic acid. nih.gov Pseudomonas DL17 has been shown to degrade p-nitroaniline, with 100% degradation of a 500 mg/L solution within 48 hours at a pH of 9.0. eaht.org The initial step in the microbial catabolism of nitroaromatics is often a nitro-reduction catalyzed by a nitroreductase enzyme. eaht.org
The amino group of aniline derivatives is expected to bind strongly to humic materials in soil and sediment, which would reduce its mobility. nih.gov
Identification of Environmental Metabolites and Transformation Products
Based on the degradation pathways of related compounds, several potential environmental metabolites of this compound can be predicted.
Abiotic Degradation Metabolites:
Photodegradation: The primary photolytic cleavage would likely occur at the ether bond, yielding 2-amino-5-nitrophenol and a reactive 2-nitroaniline derivative. Further degradation of the aniline moiety can produce hydroxylated aromatic compounds such as phenol (B47542) and 2-aminophenol. researchgate.net
Hydrolysis: Similar to photolysis, hydrolysis of the ether linkage would produce 2-amino-5-nitrophenol and 2-nitroaniline .
Oxidation: Advanced oxidation processes would lead to the opening of the aromatic rings and the formation of smaller organic acids, and ultimately mineralization to CO₂, water, and inorganic nitrogen. Intermediate products could include benzoquinonimine and phenol . researchgate.netnih.gov
Biotic Degradation Metabolites:
Reduction of Nitro Groups: A common initial step in the microbial degradation of nitroaromatic compounds is the reduction of the nitro groups to form nitroso and then hydroxylamine intermediates, eventually leading to the corresponding amino derivatives. researchgate.net
Deamination: The amino groups can be removed, a process known as deamination, which can occur either before or after ring cleavage. nih.gov In the case of aniline degradation, deamination can lead to the formation of ammonium (B1175870) ions . researchgate.netnih.gov
Hydroxylation and Ring Cleavage: The aromatic rings can be hydroxylated to form catechols, which are then susceptible to ring cleavage, leading to the formation of aliphatic intermediates that can be further metabolized. nih.gov For example, aniline can be degraded to catechol , which is then cleaved. nih.gov
The following table summarizes the potential metabolites from different degradation pathways.
| Degradation Pathway | Precursor Moiety | Potential Metabolites |
| Photolysis/Hydrolysis | Ether Linkage | 2-Amino-5-nitrophenol, 2-Nitroaniline |
| Oxidation | Aromatic Rings | Benzoquinonimine, Phenol, Organic Acids |
| Microbial Reduction | Nitro Groups | Nitrosoanilines, Hydroxylaminoanilines |
| Microbial Degradation | Aniline Moiety | Catechol, Ammonium |
Environmental Fate Modeling and Persistence Studies
Specific environmental fate modeling and persistence studies for this compound are not available. However, based on the properties of similar compounds, some predictions can be made.
The water solubility and octanol-water partition coefficient (log P) are key parameters in environmental fate modeling. For 2-nitroaniline, the water solubility is 1170 mg/L at 20°C, and the log Pow is 1.85. oecd.org This suggests that the water compartment would be a significant environmental target. oecd.org Due to the potential for covalent bonding of anilines to humic acids, a portion of the compound could become bound to sediments. oecd.org
The Henry's Law constant for 2-nitroaniline is low (5.9 x 10⁻⁸ atm·m³/mol), indicating that it is not volatile from water. oecd.org A similar compound, 5-nitro-o-anisidine, also has a low estimated Henry's Law constant, suggesting that volatilization from moist soil or water surfaces is not an important fate process. nih.gov
The following table provides a summary of relevant physical and environmental fate properties for related compounds, which can be used to infer the behavior of this compound.
| Compound | Water Solubility | Log P | Henry's Law Constant (atm·m³/mol) | Persistence |
| 2-Nitroaniline | 1170 mg/L at 20°C oecd.org | 1.85 oecd.org | 5.9 x 10⁻⁸ oecd.org | Considered persistent oecd.org |
| 5-Nitro-o-anisidine | - | - | 1.2 x 10⁻⁸ (estimated) nih.gov | Biodegradation data not found nih.gov |
Derivatives, Analogs, and Structure Activity Relationships of 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
Systematic Synthesis of Modified Architectures
The synthesis of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline and its derivatives primarily relies on building the core diphenyl ether structure, followed by functional group manipulations. The key step is the formation of the aryl ether (C-O) bond, which is commonly achieved through nucleophilic aromatic substitution, most notably the Ullmann condensation. wikipedia.orgorganic-chemistry.org
The Ullmann reaction and its modern variants involve the copper-catalyzed coupling of an aryl halide with a phenol (B47542) (or its corresponding phenoxide). wikipedia.orgmdpi.com For a molecule like this compound, a plausible synthetic strategy would involve the reaction between a suitably substituted nitrophenol and a halo-nitrobenzene derivative. For example, the synthesis could start from the coupling of a derivative of 5-amino-2-nitrophenol with a halo-dinitrobenzene compound. Traditionally, these reactions require high temperatures (often over 200°C) and polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene, using stoichiometric amounts of copper powder. wikipedia.orgorgsyn.org However, methodological improvements have introduced soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. wikipedia.orgorganic-chemistry.org
A general synthetic approach can be outlined as:
Ullmann Ether Synthesis : A substituted phenol is reacted with an activated aryl halide in the presence of a copper catalyst and a base to form the diphenyl ether linkage. orgsyn.org The aryl halide must be activated by electron-withdrawing groups, such as nitro groups, which are already present in the precursors for this specific target molecule. wikipedia.org
Nitration : If not already present in the desired positions, additional nitro groups can be introduced onto the diphenyl ether backbone through electrophilic aromatic substitution. google.comgoogle.com The choice of nitrating agent (e.g., a mixture of nitric and sulfuric acids) and reaction conditions can be controlled to influence the regioselectivity of the nitration, although obtaining a single isomer can be challenging. google.comepo.org
Reduction : The amino groups are typically introduced by the reduction of precursor nitro groups. nih.gov This is a common and powerful transformation in aromatic chemistry. acs.orgacs.org Various reducing agents can be employed, from metal catalysts like palladium on carbon (Pd/C) with hydrogen gas to reagents like tin(II) chloride or sodium sulfide, allowing for selective reduction if necessary.
Modification of the architecture can be achieved by using substituted starting materials. For instance, starting with derivatives of 2-ethylaniline (B167055) or 2-methoxyaniline and carrying them through nitration and coupling steps would yield derivatives with alkyl or alkoxy groups on the rings. nih.govnih.gov Similarly, using halogenated anilines or phenols, such as 5-bromo-2-nitroaniline (B184017) or 5-chloro-2-nitroaniline, as precursors allows for the introduction of halogen atoms at specific positions. chemicalbook.comnih.gov These halogenated derivatives can serve as handles for further cross-coupling reactions to introduce additional complexity.
Influence of Substituent Effects on Reactivity and Electronic Structure
Computational studies on simpler, related molecules like 4-nitroaniline (B120555) derivatives provide insight into these effects. journalirjpac.comresearchgate.net
Electron-Donating Groups (EDGs) : The amino groups increase the energy of the Highest Occupied Molecular Orbital (HOMO). Introducing additional EDGs (e.g., alkyl, methoxy) onto the aromatic rings would further raise the HOMO energy, making the molecule more susceptible to electrophilic attack and oxidation.
Electron-Withdrawing Groups (EWGs) : The nitro groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Adding more EWGs (e.g., cyano, trifluoromethyl) would further decrease the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles.
The energy difference between the HOMO and LUMO, known as the optical gap (ΔE), is a key determinant of the molecule's electronic absorption properties and kinetic stability. journalirjpac.comresearchgate.net Substituents that decrease this gap generally lead to enhanced reactivity. researchgate.net For instance, N-alkylation of the amino groups in 4-nitroaniline derivatives has been shown to increase the dipole moment and polarisability while decreasing the optical gap, implying enhanced reactivity. journalirjpac.comresearchgate.net
The following interactive table illustrates the predicted influence of various substituents on the key electronic properties of the this compound scaffold, based on established chemical principles.
| Substituent (R) | Position | Electronic Nature | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Effect on HOMO-LUMO Gap (ΔE) | Predicted Effect on Reactivity |
|---|---|---|---|---|---|---|
| -CH3 | Ring A or B | Weakly Donating | Increase | Slight Increase | Decrease | Increase |
| -OCH3 | Ring A or B | Strongly Donating | Significant Increase | Slight Increase | Significant Decrease | Significant Increase |
| -Cl | Ring A or B | Inductively Withdrawing, Resonantly Donating | Slight Decrease | Decrease | Slight Net Decrease | Increase |
| -CN | Ring A or B | Strongly Withdrawing | Decrease | Significant Decrease | Variable | Increase (towards nucleophiles) |
| -COCH3 (Acetyl on -NH2) | Amino Group | Withdrawing (delocalizes lone pair) | Significant Decrease | Slight Decrease | Increase | Decrease (nucleophilicity of N) |
Comparative Studies with Related Nitroaniline and Diphenyl Ether Compounds
To appreciate the unique properties of this compound, it is useful to compare it with simpler, related structures such as 2-nitroaniline (B44862) and 4-nitrodiphenyl ether.
2-Nitroaniline : This molecule contains the fundamental push-pull system of an amino and a nitro group on a single benzene (B151609) ring. Its electronic properties are well-studied. researchgate.net However, it lacks the extended conjugation and conformational flexibility provided by the diphenyl ether linkage. The ether oxygen in the target compound allows for electronic communication between the two aromatic rings, potentially leading to more complex absorption spectra and different reactivity patterns compared to a simple nitroaniline.
Quantitative structure-property relationship (QSPR) studies on compounds like polybrominated diphenyl ethers show that molecular structure descriptors significantly govern their properties and reactivity. nih.gov The specific substitution pattern of this compound—with amino and nitro groups ortho and para to the ether linkage—creates a highly polarized system. This intricate arrangement suggests that its chemical behavior will be substantially different from that of its simpler counterparts, likely exhibiting lower HOMO-LUMO gaps and enhanced potential for intermolecular interactions.
| Property | 2-Nitroaniline | 4-Nitrodiphenyl Ether | This compound |
|---|---|---|---|
| Molecular Formula | C6H6N2O2 | C12H9NO3 | C12H10N4O5 |
| Key Structural Features | Single aromatic ring with one -NH2 and one -NO2 group. | Two aromatic rings linked by an ether oxygen; one -NO2 group. | Diphenyl ether with two -NH2 and two -NO2 groups. |
| Primary Electronic System | Intra-ring push-pull system. | Electron-withdrawing group on a diphenyl ether core. | Multiple intra- and inter-ring push-pull systems. |
| Potential for H-Bonding | Donor (-NH2) and acceptor (-NO2). | Acceptor only (-NO2, ether -O-). | Multiple donors (-NH2) and acceptors (-NO2, ether -O-). |
| Expected HOMO-LUMO Gap | Moderate | High | Low (due to extended conjugation and push-pull effects). |
Design Principles for Enhanced Functionality through Structural Modification
Understanding the structure-property relationships discussed previously allows for the rational design of derivatives of this compound with tailored functionalities. journalirjpac.com The strategic modification of its molecular architecture can be used to tune its electronic, optical, and reactive properties.
Tuning Electronic and Optical Properties : The HOMO-LUMO gap, which dictates the molecule's color and redox potential, can be precisely engineered. To shift the absorption to longer wavelengths (a red shift), the gap must be narrowed. This can be achieved by:
Adding strong electron-donating groups (e.g., -OR, -NR₂) to the rings, which raises the HOMO energy. journalirjpac.comresearchgate.net
Adding strong electron-withdrawing groups (e.g., -CN, -SO₂R), which lowers the LUMO energy. wikipedia.org
Extending the π-conjugated system, for example, by replacing a phenyl ring with a naphthyl or other polycyclic aromatic system.
Enhancing Reactivity for Polymerization : The amino groups make this molecule a potential monomer for producing polymers like polyamides or polyimides. google.com To enhance its reactivity as a diamine monomer, the nucleophilicity of the nitrogen atoms must be maximized. This can be done by adding electron-donating groups to the aromatic rings, which increases the electron density on the amino groups. Conversely, acylating the amino groups would render them unreactive for this purpose.
Introducing New Functional Handles : Halogen atoms (e.g., Br, I) can be incorporated into the structure by using halogenated precursors. nih.gov These halogens can then serve as versatile synthetic handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of a wide array of other functional groups, thereby creating highly complex and functionalized derivatives.
Modulating Solubility and Physical Properties : The physical properties of the molecule, such as solubility and melting point, can be modified by introducing specific functional groups. Adding long alkyl chains would increase solubility in nonpolar organic solvents, while incorporating polar groups like hydroxyls (-OH) or carboxylic acids (-COOH) would enhance solubility in polar solvents. This is a key consideration for practical applications where processing and formulation are important. google.com
By applying these design principles, a chemist can systematically modify the this compound scaffold to create a family of compounds with a broad spectrum of properties, optimized for specific and advanced applications. journalirjpac.comgoogle.com
Future Research Directions and Emerging Opportunities for 5 5 Amino 2 Nitrophenoxy 2 Nitroaniline
Integration into Advanced Functional Systems
There is currently no available research detailing the integration of 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline into any advanced functional systems. The potential utility of a compound in areas such as molecular electronics, sensor technology, or as a precursor to high-performance polymers is contingent on understanding its electronic, optical, and structural properties, none of which are documented for this specific molecule.
Exploration of Novel Synthetic Paradigms
Detailed synthetic routes or explorations into novel synthetic paradigms for this compound are not present in the surveyed scientific literature. While general methods for the synthesis of nitroanilines and diaryl ethers are well-established, specific methodologies, optimization studies, or the development of green and efficient synthetic pathways for this particular compound have not been reported.
Advancements in In Situ Characterization Techniques
Without active research into the synthesis or application of this compound, there have been no documented advancements in in situ characterization techniques to study its formation, degradation, or interaction with other molecules in real-time. Such studies are crucial for understanding reaction mechanisms and the dynamic behavior of a compound in a functional context.
Interdisciplinary Collaborations and Grand Challenges in Chemical Science
The compound this compound is not currently mentioned in the context of major interdisciplinary collaborations or as a key molecule in addressing any of the grand challenges in chemical science. Its potential contribution to fields ranging from materials science to medicinal chemistry remains an open question pending initial exploratory research.
Table of Chemical Compounds
As no specific research findings or related compounds could be discussed in the context of this compound, a table of mentioned chemical compounds has not been generated.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(5-Amino-2-nitrophenoxy)-2-nitroaniline, and how can purity be ensured?
- Methodology : Synthesis typically involves sequential nitration and substitution reactions. For example, nitration of precursor anilines followed by nucleophilic aromatic substitution (e.g., using phenoxide derivatives under basic conditions). Purification via recrystallization (using polar aprotic solvents like DMF or ethanol-water mixtures) and characterization via HPLC (≥98% purity threshold) are critical .
- Key Parameters : Monitor reaction temperature (40–60°C for nitration) and pH (8–10 for substitution). Use TLC or GC-MS to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR identify amine, nitro, and ether functional groups. Aromatic protons appear at δ 6.5–8.5 ppm, while nitro groups cause deshielding .
- IR : Stretching vibrations for nitro groups (1520–1350 cm) and aromatic C-O-C (1250–1150 cm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 305.22 g/mol) and fragmentation patterns .
Q. How should this compound be stored to prevent degradation?
- Methodology : Store in amber vials at 2–8°C under inert gas (argon/nitrogen) to minimize photolytic and oxidative decomposition. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to validate storage conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental kinetics (e.g., reaction rates with thiols or amines in DMSO at 25°C). Molecular docking (AutoDock Vina) can simulate interactions with biological targets .
- Data Analysis : Correlate HOMO-LUMO gaps with observed reactivity; discrepancies may arise from solvent effects or steric hindrance .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for nitroaniline derivatives?
- Methodology :
- Isotopic Labeling : Synthesize N-labeled analogs to distinguish overlapping NMR signals from nitro and amine groups .
- Controlled Replication : Repeat prior studies under standardized conditions (e.g., solvent, concentration, temperature) to isolate variables .
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., nitro group orientation) via single-crystal analysis .
Q. How can the compound’s potential biological activity be systematically evaluated?
- Methodology :
- In Vitro Assays : Test against enzyme targets (e.g., tyrosine kinases) using fluorescence-based inhibition assays (IC determination). Include positive controls (e.g., staurosporine) and triplicate runs .
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC/EC) and mitochondrial membrane potential assays .
Q. What mechanistic insights explain the compound’s stability under acidic vs. alkaline conditions?
- Methodology : Conduct pH-dependent degradation studies (pH 1–13, 37°C) with LC-MS monitoring. Identify degradation products (e.g., quinone derivatives from nitro group reduction) and propose pathways via transition-state modeling (Gaussian 09) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
